
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol is a highly fluorinated organic compound. It is characterized by its unique structure, which includes two trifluoromethyl groups and six fluorine atoms attached to a pentane-2,4-diol backbone. This compound is known for its chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol typically involves the reaction of hexafluoroacetone with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low dielectric constants.
Mecanismo De Acción
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: This compound shares a similar fluorinated structure but lacks the diol functionality.
Hexafluoroacetylacetone: Another fluorinated compound with similar properties but different functional groups.
Uniqueness: 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol is unique due to its combination of high fluorine content and diol functionality. This combination imparts unique chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
503169-49-1 |
|---|---|
Fórmula molecular |
C7H4F12O2 |
Peso molecular |
348.09 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C7H4F12O2/c8-4(9,10)2(20,5(11,12)13)1-3(21,6(14,15)16)7(17,18)19/h20-21H,1H2 |
Clave InChI |
ZXXAYTLNJUZPGL-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
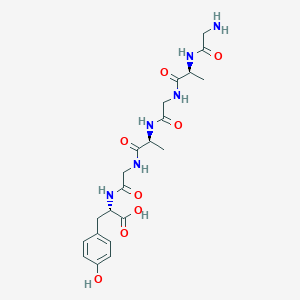

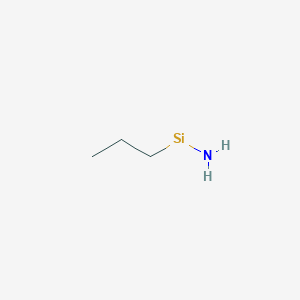
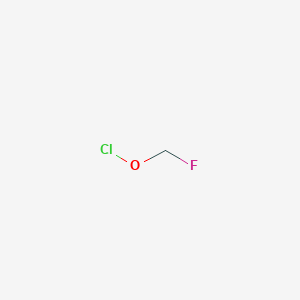
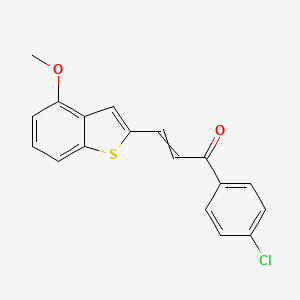
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
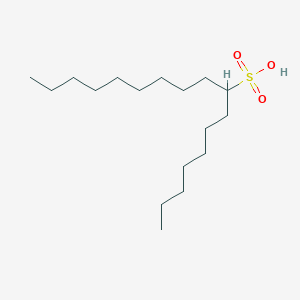
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
